(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound that features multiple functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It’s worth noting that many compounds need to be stored in specific conditions to maintain their stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Synthesis of the pyridazine ring: The pyridazine ring can be formed via condensation reactions involving hydrazine derivatives.
Coupling with piperazine: The imidazole and pyridazine rings can be coupled with piperazine through nucleophilic substitution reactions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or piperazine rings.
Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group.
Substitution: The trifluoromethyl-substituted phenyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone: Similar in structure but with different substituents.
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(methyl)phenyl)methanone: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity.
Properties
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)15-3-1-2-14(12-15)18(29)27-10-8-26(9-11-27)16-4-5-17(25-24-16)28-7-6-23-13-28/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXUZXEFLRVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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